molecular formula C13H19N3O3 B8667834 Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate

Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate

Cat. No. B8667834
M. Wt: 265.31 g/mol
InChI Key: LIHIAILBUBHRCD-UHFFFAOYSA-N
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Patent
US08507535B2

Procedure details

To a stirred solution of piperidine-4-carboxylic acid ethyl ester (5.66 g, 36.0 mmol) and 3-chloro-6-methoxy-pyridazine (4.34 g, 30 mmol) in toluene (60 mol) was added NaOtBu (3.46 g, 36 mol), BINAP (560 mg, 0.90 mmol) and tris(dibenilideneacetone)dipalladium(0) (549 mg, 0.60 mmol). The reaction mixture was heated at 95° C. for 1 hours, cooled down to RT, and diluted with AcOEt (500 mL) and H2O (50 mL). The organic layer was separated and washed with brine, dried over Na2SO4 and concentrated under vacuo. Column chromatography (SiO2, EtOAc/heptane, 1:9 to 1:1) yielded 3.20 g (34%) of 1-(6-methoxy-pyridazin-3-yl)-piperidine-4-carboxylic acid ethyl ester as a yellow oil. ES-MS m/e: 266.3 (M+H+).
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
60 mol
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenilideneacetone)dipalladium(0)
Quantity
549 mg
Type
reactant
Reaction Step One
Name
Quantity
560 mg
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)=[O:5])[CH3:2].Cl[C:13]1[N:14]=[N:15][C:16]([O:19][CH3:20])=[CH:17][CH:18]=1.C1(C)C=CC=CC=1.CC([O-])(C)C.[Na+]>CCOC(C)=O.O.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][N:9]([C:13]2[N:14]=[N:15][C:16]([O:19][CH3:20])=[CH:17][CH:18]=2)[CH2:8][CH2:7]1)=[O:5])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
5.66 g
Type
reactant
Smiles
C(C)OC(=O)C1CCNCC1
Name
Quantity
4.34 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)OC
Name
Quantity
60 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3.46 g
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
tris(dibenilideneacetone)dipalladium(0)
Quantity
549 mg
Type
reactant
Smiles
Name
Quantity
560 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to RT
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1CCN(CC1)C=1N=NC(=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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